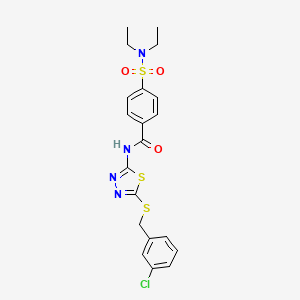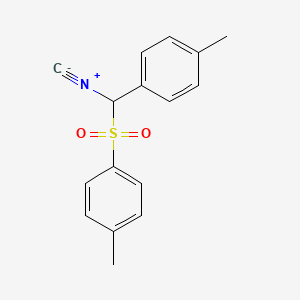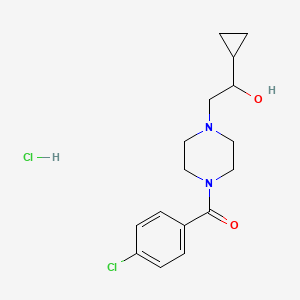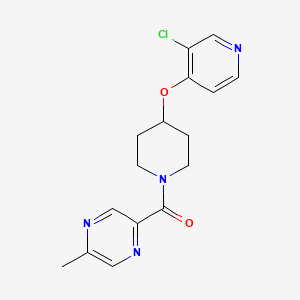
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves efficient synthetic methodologies that exploit the reactivity of specific functional groups to construct new heterocycles. For instance, a study described the straightforward synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, highlighting an efficient synthetic pathway to these compounds (Mohamed et al., 2020). Similarly, derivatives involving benzamide and thiadiazole moieties have been synthesized through reactions under specific conditions, indicating the versatility and breadth of synthetic approaches in this chemical space.
Molecular Structure Analysis
Molecular structure analysis of thiadiazole derivatives and related compounds typically employs spectroscopic techniques such as IR, 1H, and 13C NMR, alongside mass spectrometry. These methodologies allow for the detailed characterization of the synthesized compounds, providing insights into their structural frameworks. For example, the structural characterization of novel heterocyclic compounds synthesized from thiadiazole derivatives has been thoroughly conducted using these techniques, confirming their expected structures and shedding light on their molecular intricacies (Pavlova et al., 2022).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, depending on their functional groups and reaction conditions. Studies have explored the oxidative dimerization of thioamides to yield thiadiazoles, showcasing the chemical reactivity and potential transformations these compounds can undergo (Takikawa et al., 1985). Additionally, the reactivity towards electrophilic reagents and conditions conducive to the formation of thiadiazoles from thioamide S-oxides has been documented, further contributing to the understanding of their chemical properties.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and stability, are crucial for their potential applications. While specific studies on the physical properties of "N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide" might not be readily available, research on similar compounds provides valuable insights. For instance, the solvent-free synthesis of thiadiazole derivatives and their subsequent characterization reveal important physical characteristics that could inform their handling and application in various contexts (Tiwari et al., 2017).
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that 1,3,4-thiadiazoles, which share structural similarities with the compound , can be synthesized through various methods, including oxidative dimerization of thioamides and reactions with electrophilic reagents. These methods yield high yields and offer diverse synthetic pathways for derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems (Takikawa et al., 1985); (Sych et al., 2019).
Biological Activity
Compounds containing 1,3,4-thiadiazole scaffolds have demonstrated significant antimicrobial and antifungal properties, with sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights their potential as biologically active substances with applications in antimicrobial and antifungal therapies (Sych et al., 2019).
Material Science Applications
In addition to biological activities, derivatives of thiadiazoles have been explored for their utility in material science, particularly due to their unique chemical structures which lend themselves to various applications in organic materials and as precursors in the synthesis of novel heterocyclic compounds with potential insecticidal activity (Mohamed et al., 2020).
Anticancer Properties
The structural motif of thiadiazole has been incorporated into compounds showing promising anticancer activity, as demonstrated by microwave-assisted synthesized derivatives evaluated against various human cancer cell lines. These studies showcase the potential of thiadiazole derivatives in the development of new anticancer agents (Tiwari et al., 2017).
properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S3/c1-3-25(4-2)31(27,28)17-10-8-15(9-11-17)18(26)22-19-23-24-20(30-19)29-13-14-6-5-7-16(21)12-14/h5-12H,3-4,13H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDZYXMFJVFCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2496650.png)

![(7-methyl-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2496652.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)
![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)




![2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2496668.png)
![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)